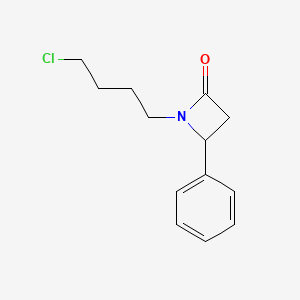
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- is a chemical compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
The synthesis of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- typically involves the reaction of 4-chlorobutylamine with phenylacetyl chloride under basic conditions to form the corresponding amide. This amide is then cyclized to form the azetidinone ring. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives.
Scientific Research Applications
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the mechanism of action of beta-lactam antibiotics and their interactions with bacterial enzymes.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- involves its interaction with bacterial enzymes, particularly penicillin-binding proteins. These interactions inhibit the synthesis of bacterial cell walls, leading to the bactericidal effect. The compound’s structure allows it to mimic the natural substrate of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar compounds to 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- include other azetidinones and beta-lactam antibiotics such as penicillins and cephalosporins. Compared to these compounds, 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- may offer unique properties such as enhanced stability or specific activity against certain bacterial strains.
Properties
CAS No. |
89044-72-4 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C13H16ClNO/c14-8-4-5-9-15-12(10-13(15)16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
ARPHGQBULWOYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)CCCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
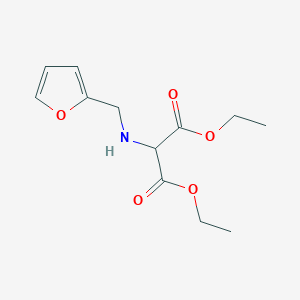

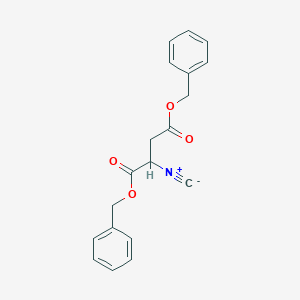
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
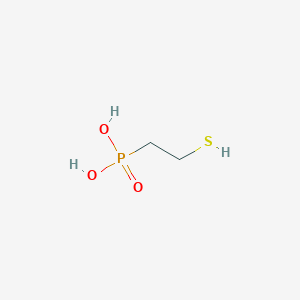
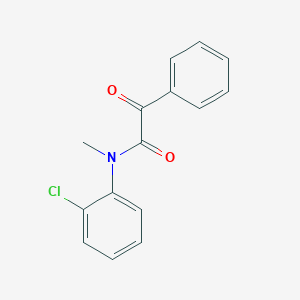

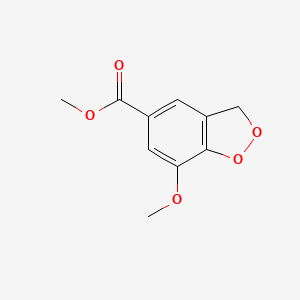
![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)
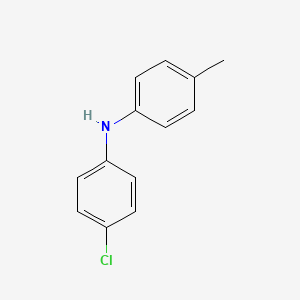
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)
